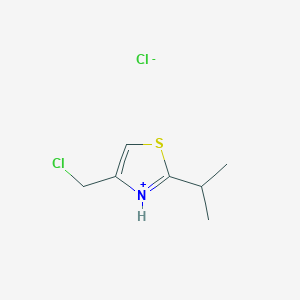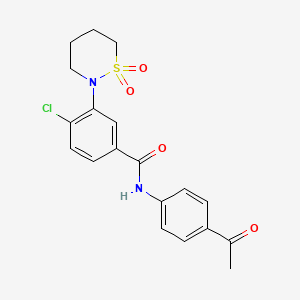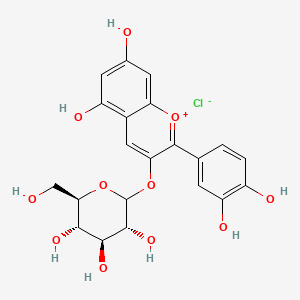
4-(Chloromethyl)-2-propan-2-yl-1,3-thiazol-3-ium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2-propan-2-yl-1,3-thiazol-3-ium;chloride is a chemical compound with a complex structure that includes a thiazolium ring, a chloromethyl group, and a propan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-propan-2-yl-1,3-thiazol-3-ium;chloride typically involves multiple steps, starting with the formation of the thiazolium ring. One common method is the reaction of 2-propan-2-ylthiazole with chloromethyl methyl ether in the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Chloromethyl)-2-propan-2-yl-1,3-thiazol-3-ium;chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted thiazolium salts.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(Chloromethyl)-2-propan-2-yl-1,3-thiazol-3-ium;chloride is used to study enzyme mechanisms and as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 4-(Chloromethyl)-2-propan-2-yl-1,3-thiazol-3-ium;chloride exerts its effects involves its interaction with specific molecular targets. The thiazolium ring can act as a ligand, binding to metal ions or enzymes, thereby influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-(Chloromethyl)benzoic acid
4-(Chloromethyl)benzoyl chloride
1-Chloro-4-(chloromethyl)benzene
Uniqueness: 4-(Chloromethyl)-2-propan-2-yl-1,3-thiazol-3-ium;chloride is unique due to its thiazolium ring, which imparts distinct chemical properties compared to benzene-based analogs
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
Propiedades
IUPAC Name |
4-(chloromethyl)-2-propan-2-yl-1,3-thiazol-3-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNS.ClH/c1-5(2)7-9-6(3-8)4-10-7;/h4-5H,3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTGNMKKUNFVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=[NH+]C(=CS1)CCl.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[5-(1,1-Dioxido-3-oxo-1,2-thiazolidin-2-yl)-2-ethoxyphenyl]sulfonyl}amino)benzamide](/img/structure/B7828364.png)
![5-methyl-3-[2-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-oxoethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7828369.png)
![3-(3-(4-Methoxyphenoxy)propyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7828383.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7828397.png)

![1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B7828410.png)

![N-(3-cyanophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B7828424.png)
![4-({3-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoyl}amino)benzamide](/img/structure/B7828429.png)



